Chemical Structure and Properties of (R)-Octahydropyrazino[2,1-c][1,4]oxazine
Chemical Structure and Properties of (R)-Octahydropyrazino[2,1-c][1,4]oxazine
[1]
Executive Summary
(R)-Octahydropyrazino[2,1-c][1,4]oxazine (CAS: 508241-14-3) represents a privileged bicyclic scaffold in modern medicinal chemistry.[1] Characterized by a fused piperazine-morpholine system, this saturated heterocycle offers a unique three-dimensional architecture that differs significantly from planar aromatic scaffolds.[1] Its defined stereochemistry at the bridgehead carbon (C9a) imparts specific conformational rigidity, making it an invaluable core for designing ligands targeting G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors.[1] This guide provides a comprehensive technical analysis of its structural identity, physicochemical profile, synthetic methodologies, and applications in drug discovery.[1]
Structural Identity & Stereochemistry[3]
The core structure of (R)-octahydropyrazino[2,1-c][1,4]oxazine consists of a six-membered piperazine ring fused to a six-membered oxazine ring across the N1-C9a bond.[1] The "octahydro" designation indicates a fully saturated system, removing aromaticity and increasing the fraction of sp3-hybridized carbons (
1.1 Chemical Identity Table[1][2][3]
| Property | Detail |
| IUPAC Name | (9aR)-Octahydropyrazino[2,1-c][1,4]oxazine |
| CAS Number | 508241-14-3 (Free Base); 1126432-04-9 (2HCl Salt) |
| Molecular Formula | C |
| Molecular Weight | 142.20 g/mol |
| Chiral Center | C9a (Bridgehead Carbon) |
| Stereochemistry | (R)-Enantiomer |
| Synonyms | (9aR)-Octahydropiperazino[2,1-c]morpholine |
1.2 Conformational Analysis
The fusion of two saturated six-membered rings creates a rigid bicyclic framework.[1] The bridgehead nitrogen (N1 in the fusion, often N4 or N9a in numbering schemes) adopts a specific geometry that dictates the vector of the secondary amine. In the (R)-enantiomer, the C9a proton is oriented below the ring plane (assuming standard chair conformations), directing the substituents on the secondary nitrogen into a defined region of chemical space. This rigidity reduces the entropic penalty upon binding to protein targets compared to flexible linear analogs.[1]
Physicochemical Profile
Understanding the physicochemical properties is crucial for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1]
| Parameter | Value (Experimental/Predicted) | Significance |
| LogP | -0.5 to -0.7 | Highly hydrophilic; good aqueous solubility.[1] |
| TPSA | 24.5 Å | Excellent membrane permeability potential; CNS active.[1] |
| pKa (Calc) | ~8.5 (Secondary Amine) | Basic; exists predominantly as a cation at physiological pH.[1] |
| H-Bond Donors | 1 (NH) | Key interaction point for receptor binding pockets.[1] |
| H-Bond Acceptors | 2 (N, O) | The ether oxygen serves as a weak acceptor.[1] |
| Boiling Point | ~230°C (Predicted) | High boiling point liquid; stable under standard reflux.[1] |
Synthetic Methodologies
The synthesis of the (R)-enantiomer requires starting materials from the chiral pool to avoid difficult resolutions of the final bicyclic product.[1] The most robust route utilizes (R)-2-(hydroxymethyl)piperazine or (R)-piperazine-2-carboxylic acid derivatives.[1]
3.1 Standard Synthetic Route
The following protocol outlines the cyclization strategy. The key step is the formation of the morpholine ring onto the pre-existing piperazine core.
Step-by-Step Protocol:
-
Starting Material: (R)-1-Boc-3-(hydroxymethyl)piperazine.[1]
-
Alkylation: Reaction with chloroacetyl chloride or ethyl bromoacetate under basic conditions (
, Acetone) to attach the two-carbon linker to the secondary amine.[1] -
Cyclization: Intramolecular nucleophilic attack of the hydroxyl group onto the carbonyl or alkyl halide (often requires activation of the alcohol, e.g., mesylation, if using a non-acyl linker).[1]
-
Reduction: If a lactam intermediate is formed (e.g., pyrazinone derivative), it is reduced using Lithium Aluminum Hydride (
) in THF to yield the saturated octahydro system.[1] -
Deprotection: Removal of the Boc group (if orthogonal protection was used) with TFA/DCM or HCl/Dioxane.[1]
3.2 Synthetic Pathway Diagram
Caption: Synthetic pathway from chiral piperazine precursor to the fused bicyclic system via lactam reduction.
Medicinal Chemistry Applications
The (R)-octahydropyrazino[2,1-c][1,4]oxazine scaffold is a bioisostere of quinolizidine and other fused systems.[1] Its applications are primarily found in Central Nervous System (CNS) drug discovery.[1]
4.1 Pharmacophore Mapping
-
5-HT Receptor Ligands: The distance between the basic nitrogen (N2) and the ether oxygen (O5) mimics the spatial arrangement of serotonin, making this scaffold a potent core for 5-HT
and 5-HT receptor antagonists. -
Dopamine Modulators: Substituents at the secondary amine position allow for the exploration of deep hydrophobic pockets in dopamine receptors.
-
Kinase Inhibition: While less common, the scaffold has been explored as a hinge-binding region mimic in specific kinase inhibitors due to its ability to position H-bond donors/acceptors precisely.
4.2 Structure-Activity Relationship (SAR) Logic[1]
Caption: Key SAR vectors for the octahydropyrazino[2,1-c][1,4]oxazine scaffold.
Analytical Characterization
Validating the structure requires careful analysis of NMR data, particularly to confirm the cis- or trans-fusion of the rings (though trans is geometrically constrained/impossible in small fused systems without strain, cis-fusion is standard for [4.4.0] systems with heteroatoms).
-
H NMR (CDCl
, 400 MHz): -
C NMR:
-
Signals typically appear in the range of 45-60 ppm for C-N carbons and 65-70 ppm for C-O carbons.[1]
-
-
Mass Spectrometry:
-
ESI-MS typically shows a strong
peak at m/z 143.2 .[1]
-
References
-
Synthesis of Fused Piperazines: Riley, T. N., & Rankin, G. O. (1976).[1] Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. Journal of Medicinal Chemistry. Link
-
Oxazine Scaffold Review: Zhimomi, B. K., et al. (2024).[1][3][4] Microwave-assisted synthesis of novel [1,4] oxazine derivatives as potent antibacterial and antioxidant agents.[1][3] Arkivoc. Link[1]
-
Chemical Identity & Properties: PubChem Compound Summary for Octahydropiperazino[2,1-c]morpholine. National Center for Biotechnology Information.[1] Link[1]
-
Commercial Availability & CAS Data: Sigma-Aldrich Product Data for (R)-Octahydropyrazino[2,1-c][1,4]oxazine.[1] Link
